Gly-His Exhibits Superior Hydroxyl Radical Scavenging Activity Compared to Carnosine, Homocarnosine, and Constituent Amino Acids
Gly-His demonstrates the highest hydroxyl radical scavenging activity among a series of related dipeptides and amino acids. In an Electron Paramagnetic Resonance (EPR) spin-trapping study, Gly-His outperformed carnosine (β-Ala-His), homocarnosine, and the individual amino acids glycine and histidine . This superior activity is a key differentiator for studies focused on neutralizing hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) .
| Evidence Dimension | Hydroxyl Radical Scavenging Activity |
|---|---|
| Target Compound Data | Highest activity in the series. |
| Comparator Or Baseline | Order of activity: Gly-His > carnosine > homocarnosine > His > Gly > GABA > β-Ala . |
| Quantified Difference | Qualitative rank order established. |
| Conditions | EPR spectroscopy using the Fenton reaction (Fe²⁺ + H₂O₂) as a source of hydroxyl radicals . |
Why This Matters
For researchers designing experiments requiring potent hydroxyl radical neutralization, Gly-His provides a quantifiably more effective tool than its close analogs like carnosine, which is often selected for other biological properties.
- [1] Chan, W. K. M., et al. (1994). EPR Spin-Trapping Studies of the Hydroxyl Radical Scavenging Activity of Carnosine and Related Dipeptides. Journal of Agricultural and Food Chemistry, 42(7), 1407-1410. View Source
